Tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate Tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1699599-54-6
VCID: VC2892454
InChI: InChI=1S/C14H20FN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-16-12(15)10-11/h4-5,10H,6-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC=C2)F
Molecular Formula: C14H20FN3O2
Molecular Weight: 281.33 g/mol

Tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate

CAS No.: 1699599-54-6

Cat. No.: VC2892454

Molecular Formula: C14H20FN3O2

Molecular Weight: 281.33 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate - 1699599-54-6

Specification

CAS No. 1699599-54-6
Molecular Formula C14H20FN3O2
Molecular Weight 281.33 g/mol
IUPAC Name tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate
Standard InChI InChI=1S/C14H20FN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-16-12(15)10-11/h4-5,10H,6-9H2,1-3H3
Standard InChI Key FFXRYISMRJFAMO-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC=C2)F
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC=C2)F

Introduction

Tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate is a piperazine derivative, characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is notable for its structural versatility, making it a valuable building block in the synthesis of various pharmaceuticals and organic compounds. Its applications span across chemistry, biology, and medicine, particularly in the development of enzyme inhibitors and receptor ligands, as well as potential therapeutic agents for conditions such as cancer and neurological disorders .

Chemical Details:

  • Molecular Formula: C14H20FN3O2

  • Molecular Weight: 281.33 g/mol

  • CAS Number: 1699599-54-6

  • Purity: Typically available at 95% purity .

Synthesis and Production

The synthesis of tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate typically involves several steps, often optimized in industrial settings using continuous flow reactors to enhance efficiency and scalability. Automated systems for reagent addition and temperature control are utilized to ensure consistent quality and yield of the final product.

Applications and Mechanism of Action

This compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity and resulting in various biological effects. The precise pathways depend on the context of use, including potential therapeutic applications against diseases like cancer.

Analytical Techniques

Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure and purity of synthesized compounds.

Comparison with Similar Compounds

Other piperazine derivatives, such as those with fluorobenzyl moieties, have shown promise in inhibiting enzymes like tyrosinase, highlighting the broader potential of piperazine-based compounds in pharmaceutical applications .

Comparison Table:

CompoundMolecular FormulaMolecular WeightCAS NumberApplication
Tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylateC14H20FN3O2281.33 g/mol1699599-54-6Enzyme inhibitors, receptor ligands
Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylateC15H20FN3O4325.34 g/mol154590-34-8Potential therapeutic agent
4-(4-Fluorobenzyl)piperazine derivativesVariesVaries-Tyrosinase inhibitors

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